molecular formula C22H17FN4O6 B11562430 4-fluoro-N-(2-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-fluoro-N-(2-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11562430
M. Wt: 452.4 g/mol
InChI Key: SGJWUBLVPWWTTI-WYMPLXKRSA-N
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Description

4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–) and are known for their diverse applications in various fields due to their interesting chemical properties .

Preparation Methods

The synthesis of 4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction conditions often include the use of solvents such as ethanol, methanol, or tetrahydrofuran, and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

Scientific Research Applications

4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but may differ in their specific chemical properties and applications. The presence of different substituents on the phenyl ring can influence the reactivity and stability of the compounds, making each unique in its own right.

Properties

Molecular Formula

C22H17FN4O6

Molecular Weight

452.4 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H17FN4O6/c1-33-16-10-14(20(28)19(11-16)27(31)32)12-24-26-22(30)17-4-2-3-5-18(17)25-21(29)13-6-8-15(23)9-7-13/h2-12,28H,1H3,(H,25,29)(H,26,30)/b24-12+

InChI Key

SGJWUBLVPWWTTI-WYMPLXKRSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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